(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]
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Overview
Description
(4R,4’R,5R,5’R)-2,2’-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of complex molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5R,5’R)-2,2’-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] typically involves the reaction of (3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediol with triethyl orthoformate and p-toluenesulfonic acid monohydrate in cyclohexane under an inert atmosphere . The reaction mixture is stirred at room temperature for 90 minutes, followed by distillation at 100°C to remove ethanol. The crude product is then purified by Kugelrohr distillation over potassium carbonate at 170°C under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R,5R,5’R)-2,2’-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R,5R,5’R)-2,2’-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and nanomaterials, where its unique structural properties contribute to the desired characteristics of the final product.
Mechanism of Action
The mechanism by which (4R,4’R,5R,5’R)-2,2’-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] exerts its effects involves its interaction with specific molecular targets. As a chiral ligand, it can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations. The pathways involved include coordination to metal centers and stabilization of transition states, leading to increased reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane
- (1R,4R)-4-甲酰基环己烷羧酸甲酯
- Cyclohexene, 1-methyl-4-(1-methylethenyl)-, (S)-
Uniqueness
What sets (4R,4’R,5R,5’R)-2,2’-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] apart from similar compounds is its specific chiral configuration and the presence of the oxazole rings. These features contribute to its high selectivity and efficiency as a chiral ligand in asymmetric synthesis, making it a valuable tool in the production of enantiomerically pure compounds.
Properties
IUPAC Name |
2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O2/c1-33(2,31-34-27(23-15-7-3-8-16-23)29(36-31)25-19-11-5-12-20-25)32-35-28(24-17-9-4-10-18-24)30(37-32)26-21-13-6-14-22-26/h3-22,27-30H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWGNCSTEMMQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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